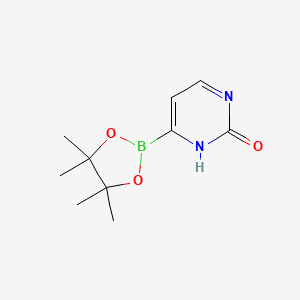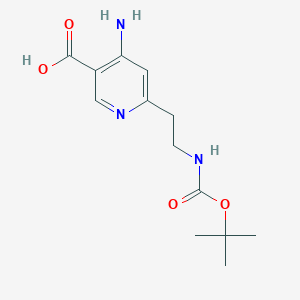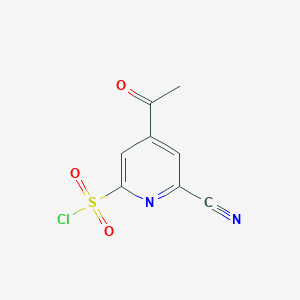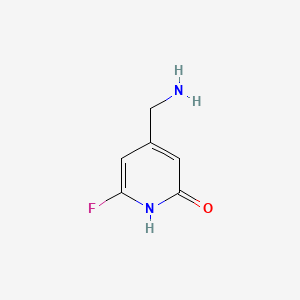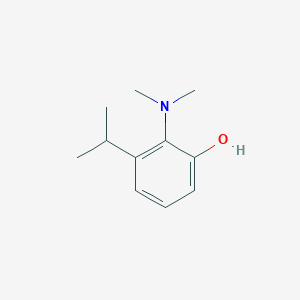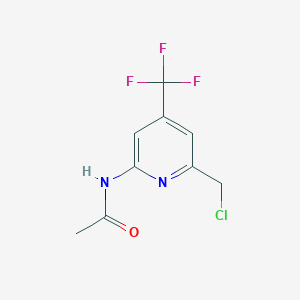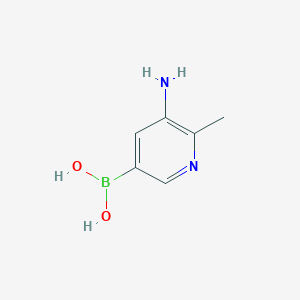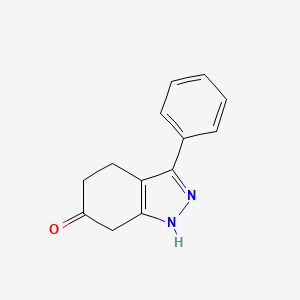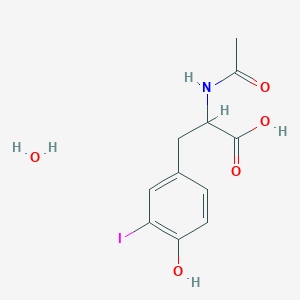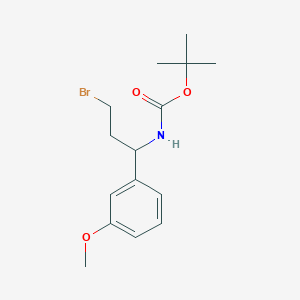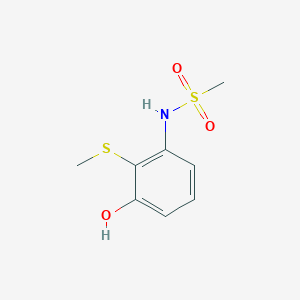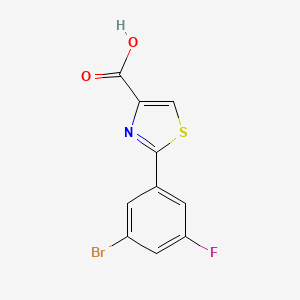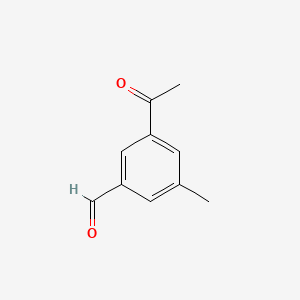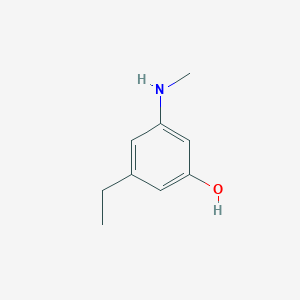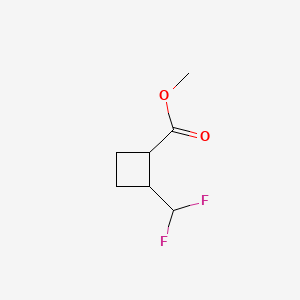
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons containing a ring of four carbon atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the cyclobutane ring, along with a carboxylate ester group (-COOCH3). The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate typically involves the difluoromethylation of cyclobutane derivatives. One common method is the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and substituted cyclobutane derivatives .
Applications De Recherche Scientifique
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclobutane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere in pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Uniqueness
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is unique due to its difluoromethyl group attached to a cyclobutane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with trifluoromethyl groups or different ring sizes .
Propriétés
Formule moléculaire |
C7H10F2O2 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
methyl 2-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3 |
Clé InChI |
ASVONLBFKGQHIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


